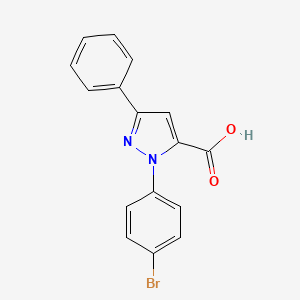

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTSJINMYBCNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377783 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-91-0 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details a robust three-step synthesis, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis, and culminating in an ester hydrolysis. Each step is elucidated with a focus on the underlying reaction mechanisms, providing a rationale for the experimental choices. Detailed, step-by-step protocols are provided to ensure reproducibility, and the guide is supplemented with data presentation and visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

Substituted pyrazole carboxylic acids are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The target molecule, this compound, serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] Its structural motif is also explored in the creation of advanced agrochemicals and materials.[1] The synthesis of this and related 1,3-diaryl-1H-pyrazole-5-carboxylic acids is therefore of considerable importance.

The synthetic strategy outlined in this guide is a classical and efficient approach that leverages the versatility of the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry. The pathway is designed to be logical, scalable, and to provide a high degree of purity in the final product.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via Claisen Condensation

The initial step involves the synthesis of the key 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. This is achieved through a Claisen condensation reaction between acetophenone and diethyl oxalate.

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific case, the base, sodium ethoxide (NaOEt), deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-dicarbonyl product. The reaction is driven to completion by the deprotonation of the product, which has a highly acidic proton between the two carbonyl groups.

Caption: Simplified mechanism of the Claisen condensation.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Sodium | 22.99 | 2.3 g | 0.1 mol |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Acetophenone | 120.15 | 12.0 g (11.8 mL) | 0.1 mol |

| Diethyl oxalate | 146.14 | 14.6 g (13.5 mL) | 0.1 mol |

| Diethyl ether | 74.12 | As needed | - |

| 10% Sulfuric acid | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Reaction: Once all the sodium has reacted, cool the solution to room temperature. Add a mixture of 12.0 g of acetophenone and 14.6 g of diethyl oxalate dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. A yellow precipitate will form.

-

Work-up: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Add 100 mL of diethyl ether to the reaction mixture and filter the sodium salt of the product.

-

Acidification and Extraction: Suspend the salt in 100 mL of cold water and acidify with 10% sulfuric acid until the pH is ~2-3. The product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to yield ethyl 2,4-dioxo-4-phenylbutanoate as a yellow oil.

Step 2: Knorr Pyrazole Synthesis

The synthesized β-dicarbonyl compound is then subjected to a cyclocondensation reaction with (4-bromophenyl)hydrazine to form the pyrazole ring. This is a classic example of the Knorr pyrazole synthesis.

Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the β-dicarbonyl compound with the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the second carbonyl group. Finally, a dehydration step leads to the formation of the aromatic pyrazole ring. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate | 220.21 | 11.0 g | 0.05 mol |

| (4-bromophenyl)hydrazine hydrochloride | 223.49 | 11.2 g | 0.05 mol |

| Sodium acetate | 82.03 | 4.1 g | 0.05 mol |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 11.0 g of ethyl 2,4-dioxo-4-phenylbutanoate, 11.2 g of (4-bromophenyl)hydrazine hydrochloride, and 4.1 g of sodium acetate in 100 mL of ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain pure ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Step 3: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.

Mechanistic Insight

Base-catalyzed ester hydrolysis, or saponification, is an irreversible process.[2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards further nucleophilic attack.[3] This deprotonation step drives the reaction to completion.[2] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[4]

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate | 371.22 | 9.3 g | 0.025 mol |

| Sodium hydroxide (NaOH) | 40.00 | 2.0 g | 0.05 mol |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 25 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 9.3 g of ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate in 50 mL of ethanol. Add a solution of 2.0 g of NaOH in 25 mL of water.

-

Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 1-2. A white precipitate will form.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Data and Characterization

Expected Spectroscopic Data for this compound:

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The pyrazole proton would likely be a singlet around δ 7.0-7.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the region of δ 120-140 ppm. The pyrazole ring carbons would also appear in the aromatic region. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (>160 ppm).

-

IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid would be expected around 3000 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1600-1400 cm⁻¹ region. A C-Br stretch would be present at a lower frequency.

Conclusion

This technical guide has detailed a reliable and well-established three-step synthetic pathway for the preparation of this compound. By providing a thorough explanation of the underlying chemical principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in various scientific disciplines.

References

-

KM Global Consulting. This compound. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022-10-27). [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Organic Syntheses. ethyl acetopyruvate. [Link]

-

Chemistry LibreTexts. The Hydrolysis of Esters. (2023-01-22). [Link]

-

YouTube. synthesis of pyrazoles. (2019-01-19). [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. [Link]

-

MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]

-

Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021-03-10). [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

YouTube. Base Catalyzed Ester Hydrolysis (Saponification). (2015-02-24). [Link]

-

DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

-

Science discussions. Mechanisms of Ester hydrolysis. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs and agrochemicals.[2][3] Derivatives of pyrazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and herbicidal properties.[2][3][4] This guide focuses on a specific, promising derivative: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid . The strategic placement of a bromophenyl group at the N1 position, a phenyl group at C3, and a carboxylic acid at C5 creates a molecule with significant potential for further functionalization and diverse biological applications.[2] This document serves as a comprehensive technical resource, detailing its chemical properties, plausible synthetic routes, and exploring its potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

The core of the topic compound is the highly stable pyrazole ring. The substituents—a 4-bromophenyl group, a phenyl group, and a carboxylic acid—each contribute to the molecule's overall electronic and steric properties, which in turn dictate its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 618101-91-0 | |

| Molecular Formula | C₁₆H₁₁BrN₂O₂ | |

| Molecular Weight | 343.18 g/mol | |

| Predicted XlogP | 4.1 | |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not experimentally determined; predicted to be in the range of 150-200 °C | Inferred from related compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in non-polar solvents; and poorly soluble in water. | Inferred from chemical structure and general solubility principles |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate (Diketone Intermediate)

-

Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds and generating 1,3-dicarbonyl compounds, which are essential precursors for pyrazole synthesis.[3]

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add 4-bromoacetophenone dropwise at 0-5 °C.

-

After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (Pyrazole Ester)

-

Rationale: The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most common and direct method for forming the pyrazole ring.[5] The acidic conditions facilitate the initial condensation and subsequent cyclization.

-

Procedure:

-

Dissolve the synthesized ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate and an equimolar amount of (4-bromophenyl)hydrazine hydrochloride in glacial acetic acid or ethanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is filtered, washed with water to remove any acid, and then dried.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization.

-

Step 3: Hydrolysis to this compound

-

Rationale: Basic hydrolysis of the ethyl ester is a standard and high-yielding method to obtain the final carboxylic acid.

-

Procedure:

-

Suspend the ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, until the starting material is no longer visible by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water to remove salts, and dry to yield the final product.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 7.20-7.80 (m, 10H): This complex multiplet region would correspond to the aromatic protons of the phenyl and bromophenyl rings.

-

δ 11.0-13.0 (br s, 1H): A broad singlet in this downfield region is characteristic of the carboxylic acid proton.

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ 160-170: Carboxylic acid carbonyl carbon.

-

δ 115-155: A series of signals corresponding to the aromatic carbons of the pyrazole, phenyl, and bromophenyl rings. The carbon bearing the bromine atom would appear in the lower end of this range (around 120-125 ppm).

IR Spectroscopy (predicted, KBr pellet):

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

~1070 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (ESI-MS, predicted): Based on data for the isomer 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, the following adducts are expected[6]:

-

[M+H]⁺: m/z 343.0077

-

[M-H]⁻: m/z 340.9931

-

The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

Pharmacological and Agrochemical Potential

The structural motifs within this compound suggest a high likelihood of significant biological activity.

Potential as an Anti-inflammatory and Analgesic Agent

Many pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The phenyl and bromophenyl groups can form favorable interactions within the active sites of these enzymes. The carboxylic acid moiety is also a common feature in many NSAIDs, contributing to binding and pharmacokinetic properties.

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[7] The lipophilic nature of the aryl substituents on the target molecule could facilitate cell membrane permeability, a crucial factor for intracellular drug action.

Antimicrobial and Antifungal Properties

Pyrazole derivatives have been extensively investigated for their antimicrobial and antifungal activities.[1][3] The presence of the halogenated phenyl ring can enhance the antimicrobial potency of heterocyclic compounds.

Herbicidal and Agrochemical Applications

Pyrazole carboxylic acids have been explored as herbicides.[4] They can act as synthetic auxins or inhibit key plant enzymes.[4] The specific substitution pattern of the target compound makes it a candidate for screening in agrochemical discovery programs.[2]

Logical Framework for Further Research

Caption: A logical workflow for the continued investigation of the title compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged pyrazole core and strategic substitution. While detailed experimental data is currently sparse in the public domain, established chemical principles and data from closely related analogues allow for the construction of a robust profile. The proposed synthetic route is logical and based on high-yielding, well-understood reactions. The predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and characterization.

The true potential of this molecule lies in its probable biological activities. As a versatile scaffold, it warrants investigation as an anti-inflammatory, anticancer, antimicrobial, and herbicidal agent. The immediate next steps for researchers should be the execution of the proposed synthesis, followed by thorough experimental characterization and a broad-based biological screening cascade. Subsequent structure-activity relationship (SAR) studies, involving modification of the phenyl and bromophenyl rings, could lead to the discovery of new and potent therapeutic agents and agrochemicals.

References

-

MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

-

Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available at: [Link]

-

Chem-Impex International. (n.d.). This compound. Available at: [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. Available at: [Link]

-

PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available at: [Link]

-

PMC - NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

-

ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. PubChemLite - 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid (C16H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents [pharmacia.pensoft.net]

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, and a thorough examination of its characterization. Furthermore, we will explore its potential therapeutic applications, grounded in the established biological activities of the pyrazole scaffold as an anti-inflammatory and enzyme-inhibiting agent.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. The versatility of the pyrazole ring system, which allows for substitution at various positions, provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds.

This guide focuses on a specific derivative, this compound, which incorporates key pharmacophoric features suggesting its potential as a bioactive molecule. The presence of the carboxylic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the substituted phenyl rings at positions 1 and 3, provide a framework for exploring its therapeutic utility.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental to understanding its chemistry and potential biological interactions.

IUPAC Name: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 343.18 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process. This involves an initial Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation with a substituted hydrazine and subsequent hydrolysis. This approach offers a reliable and scalable route to the target molecule.

Synthetic Workflow:

Figure 2: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

-

Preparation of the β-dicarbonyl intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add a mixture of acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

The reaction is then quenched with dilute acid, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be used in the next step without further purification.[3][4]

-

-

Cyclocondensation to form the pyrazole ester:

-

Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid or ethanol.

-

Add 4-bromophenylhydrazine hydrochloride (1.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

-

Part B: Hydrolysis to this compound

-

Saponification of the ester:

-

Suspend the ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.0-3.0 eq).[5]

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

-

Acidification and Isolation:

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

The precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to yield the final product, this compound.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet for the C4-H of the pyrazole ring. - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl and bromophenyl rings. - A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (approx. 160-170 ppm). - Signals for the pyrazole ring carbons. - Multiple signals in the aromatic region for the carbons of the phenyl and bromophenyl rings. |

| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). - C=C and C=N stretching vibrations from the aromatic and pyrazole rings (approx. 1400-1600 cm⁻¹). - C-Br stretching vibration (approx. 500-600 cm⁻¹). |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio). |

Potential Biological Activity and Mechanism of Action

The structural motifs of this compound suggest a strong potential for anti-inflammatory activity, likely through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes:

The carboxylic acid moiety is a hallmark of most NSAIDs and is crucial for their interaction with the active site of COX enzymes. This acidic group typically forms a salt bridge with a key arginine residue in the COX active site. The substituted diarylpyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition. The arrangement of the phenyl and bromophenyl groups on the pyrazole core of the title compound mimics the structure of known COX-2 inhibitors.

Mechanism of COX Inhibition:

Figure 3: Proposed mechanism of action via inhibition of cyclooxygenase (COX) enzymes.

By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The specific selectivity for COX-1 versus COX-2 would need to be determined experimentally and would be a critical factor in its therapeutic profile.

Inhibition of Lipoxygenase (LOX) Enzymes:

In addition to COX inhibition, some pyrazole derivatives have been shown to inhibit lipoxygenase (LOX) enzymes.[6] LOX enzymes are involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX and LOX pathways could offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.

Applications and Future Directions

Given its structural similarity to known anti-inflammatory agents, this compound is a prime candidate for further investigation in the following areas:

-

Drug Development: As a lead compound for the development of novel anti-inflammatory and analgesic drugs. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.

-

Biochemical Research: As a tool compound to probe the active sites of COX and LOX enzymes and to better understand the mechanisms of inflammation.

-

Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides. The biological activity of this compound could be explored in an agricultural context.

Future research should focus on the efficient synthesis and thorough in vitro and in vivo evaluation of this compound to validate its predicted biological activities.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed roadmap for its synthesis, characterization, and a rationale for its potential biological activity. The insights and protocols presented herein are intended to empower researchers to further explore the therapeutic potential of this and related pyrazole derivatives.

References

- Abdellatif, K. R. A., El-Saadi, M. T., Elzayat, S. G., & Amin, N. H. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(16), 1871–1887.

- Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10426–10446.

- Kaushik, N., Kumar, A., & Kaushik, D. (2010). Pyrazole: A versatile scaffold in medicinal chemistry. International Journal of ChemTech Research, 2(2), 947-956.

- Elkady, M. A., Rathelot, P., Vanelle, P., & El-Shorbagi, A. N. (2012). Synthesis and biological evaluation of new pyrazole derivatives as potential mPGES-1 and 5-LOX inhibitors. European Journal of Medicinal Chemistry, 58, 269-277.

- Macarini, A. F., Sobrinho, T. U. C., Rizzi, G. W., & Correa, R. (2019). Pyrazole–chalcone derivatives as selective COX-2 inhibitors: Design, virtual screening, and in vitro analysis. Medicinal Chemistry Research, 28(8), 1235–1245.

-

PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

- Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid.

Sources

- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and material science. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic justifications, and explore its diverse applications. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this molecular scaffold. The pyrazole core is a well-established pharmacophore, and the specific substitutions of a 4-bromophenyl group at the N1 position and a phenyl group at the C3 position confer unique properties that make it a valuable building block for creating novel chemical entities.

Physicochemical Properties and Characterization

The precise identification and characterization of a compound are foundational to its application in any scientific endeavor. For this compound, a combination of computational data and standard analytical techniques provides a complete profile.

Core Molecular Data

The fundamental properties of the title compound are summarized below. The molecular formula and weight are derived from its atomic composition.

| Property | Value | Source |

| Molecular Formula | C16H11BrN2O2 | [1] |

| Molecular Weight (Molar Mass) | 343.18 g/mol | Calculated |

| Monoisotopic Mass | 341.99985 Da | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | [1] |

Spectroscopic and Analytical Profile

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl and bromophenyl rings. A characteristic singlet for the C4-proton on the pyrazole ring would also be present. The ¹³C NMR would confirm the presence of 16 distinct carbon environments, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch.

-

X-Ray Crystallography : For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall conformation of the molecule.[2][3]

Synthesis and Mechanistic Insights

The synthesis of pyrazole carboxylic acids can be achieved through several reliable methods. One of the most common and effective laboratory-scale methods involves the hydrolysis of a corresponding ester precursor. This approach is favored for its high yield and straightforward purification.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the saponification of ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate to yield the target carboxylic acid. The precursor ester can be synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine.

Step 1: Saponification of the Ester

-

In a 100 mL round-bottom flask, combine ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) with 50 mL of ethanol.

-

Add a solution of potassium hydroxide (KOH, 2 equivalents) dissolved in a minimal amount of water to the flask.

-

Causality: KOH is a strong base that acts as the nucleophile (as OH⁻) to attack the electrophilic carbonyl carbon of the ester. Ethanol serves as a mutual solvent for the organic ester and the aqueous base.

-

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 3-4 hours.

-

Causality: The elevated temperature increases the reaction rate, ensuring the complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Step 2: Work-up and Acidification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in 50 mL of deionized water. The product at this stage is the potassium carboxylate salt, which is water-soluble.

-

Slowly acidify the aqueous solution by adding 2M hydrochloric acid (HCl) dropwise while stirring, until the pH reaches ~2.

-

Causality: The strong acid (HCl) protonates the carboxylate anion (COO⁻), converting it into the neutral carboxylic acid (COOH). The carboxylic acid is significantly less soluble in water than its salt form, causing it to precipitate out of the solution.

-

Step 3: Isolation and Purification

-

Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Dry the purified solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis process.

Caption: Key application areas derived from the core molecular structure.

Conclusion

This compound is a compound of considerable scientific importance, underpinned by its well-defined physicochemical properties and versatile reactivity. Its synthesis is achievable through robust and scalable chemical methods, such as the hydrolysis of an ester precursor. The demonstrated and potential applications across pharmaceuticals, agrochemicals, and material science highlight the value of the pyrazole scaffold. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development efforts.

References

-

But-Sou Lai, G. S. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

-

Tang, L., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1273. [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

-

KM Global Consulting. (n.d.). This compound. KM Global Consulting. [Link]

Sources

Physicochemical Characterization of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: A Guide to Determining Melting Point and Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its structural framework, featuring a pyrazole core, a bromophenyl group, and a phenyl group, makes it a valuable scaffold for the synthesis of novel bioactive molecules.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][4] As a versatile building block, this compound holds potential for the development of new therapeutic agents and crop protection solutions.[1]

A critical step in the research and development pipeline for any new chemical entity is the thorough characterization of its fundamental physicochemical properties. Among these, the melting point and solubility profile are paramount. The melting point serves as a crucial indicator of purity and identity, while solubility data is essential for designing appropriate formulations, purification strategies, and in vitro/in vivo assays.[5]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting point and solubility of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development applications.

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[5] The presence of impurities typically leads to a depression and broadening of the melting range. Therefore, accurate melting point determination is a fundamental technique for assessing the purity of a synthesized compound.

Theoretical Basis for Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, the small sample size required, and its widespread use in organic chemistry.[6] The protocol involves a preliminary rapid heating to approximate the melting point, followed by a slower, more precise measurement. This two-step approach is efficient and minimizes the risk of overshooting the melting point during the accurate determination.[7]

Experimental Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6][8]

-

Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[6][7]

-

-

Apparatus Setup:

-

Place the capillary tube in the heating block of a melting point apparatus.[7]

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Approximate Melting Point Determination:

-

Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting range.[6]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample.

-

Heat the sample at a slow rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

-

Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility.

-

Data Presentation: Melting Points of Related Pyrazole Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole[4] | C10H9BrN2 | 150-156 |

| 5-acetyl-1H-pyrazole-3-carboxylic acid (Predicted)[9] | C6H6N2O3 | 257-269 (decomp) |

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point.

Solubility Profiling: A Systematic Approach

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. For drug development, understanding a compound's solubility in both aqueous and organic media is crucial for formulation, delivery, and bioavailability. The solubility of this compound is influenced by its molecular structure, which contains both polar (carboxylic acid) and non-polar (phenyl and bromophenyl rings) moieties.

Theoretical Basis for Solvent Selection

The selection of solvents is based on the principle of "like dissolves like."

-

Water: To assess hydrophilicity.

-

Aqueous Acid (e.g., 5% HCl): The carboxylic acid group is not expected to react, but this tests for basic functionalities which are absent.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): The acidic carboxylic acid group is expected to be deprotonated by a base, forming a more polar and water-soluble salt.[10] This is a key characteristic to exploit for purification and formulation.

-

Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane): To assess solubility in solvents of varying polarity, which is important for purification techniques like recrystallization and chromatography.

Experimental Protocol for Qualitative Solubility Determination

-

Preparation:

-

For each solvent, place approximately 25 mg of this compound into a clean, dry test tube.[10]

-

-

Solvent Addition and Observation:

-

pH Testing (for aqueous solutions):

-

If the compound dissolves in water, test the pH of the solution with litmus or pH paper to confirm the acidic nature of the carboxylic acid group.[10]

-

-

Systematic Testing:

-

Follow a systematic approach, typically starting with water, then moving to aqueous acid and base, and finally to organic solvents.[10]

-

Data Presentation: Hypothetical Solubility Profile

| Solvent | Expected Observation | Rationale |

| Water | Insoluble to sparingly soluble | The large non-polar surface area of the phenyl and bromophenyl rings likely dominates over the polarity of the carboxylic acid group. |

| 5% HCl | Insoluble | The compound lacks a basic functional group to react with the acid.[10] |

| 5% NaOH | Soluble | The carboxylic acid will be deprotonated by the strong base to form a soluble sodium salt.[10] |

| 5% NaHCO3 | Soluble | Carboxylic acids are generally acidic enough to react with sodium bicarbonate, leading to dissolution and potentially effervescence (CO2 release).[10] |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the carboxylic acid and interact with the non-polar rings. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane | Moderately soluble to soluble | A non-polar aprotic solvent that will primarily interact with the non-polar regions of the molecule. |

Workflow for Solubility Determination

Caption: Decision workflow for qualitative solubility testing.

Conclusion

The systematic determination of the melting point and solubility of this compound is an indispensable component of its scientific evaluation. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the generation of high-quality, reliable data. This information is foundational for subsequent research and development activities, including the optimization of reaction conditions, the design of effective purification strategies, and the formulation of this promising compound for biological and agrochemical applications.

References

-

Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]

-

Experiment (1) Determination of Melting Points. (2021). [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]

-

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 12), o989. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Melting point determination. University of Calgary. [Link]

- Method for determining solubility of a chemical compound. (2005).

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1484. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 982-988. [Link]

-

Experiment 1 - Melting Points. University of Miami. [Link]

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015).

-

3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

-

1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

-

5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Home Sunshine Pharma. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. scribd.com [scribd.com]

"1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a molecule of interest in medicinal chemistry and materials science. Given the absence of a complete set of published experimental spectra for this specific compound, this document serves as a predictive guide for researchers. The interpretations and predicted data herein are grounded in fundamental spectroscopic principles and validated by comparison with published data for structurally analogous compounds. Our objective is to provide a robust framework for the identification, characterization, and quality control of this pyrazole derivative.

Molecular Structure and Spectroscopic Implications

The structural confirmation of a synthesized molecule is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. For this compound, its key structural features—the substituted pyrazole core, two distinct phenyl rings, and a carboxylic acid moiety—each produce a unique and predictable spectroscopic fingerprint.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for carboxylic acids, as it helps in observing the exchangeable acidic proton at a downfield chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~13.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. In a related pyrazoline carboxylic acid, this proton was observed at 13.47 ppm[1]. |

| ~7.9-8.0 | Multiplet | 2H | Phenyl-H (ortho) | These protons are ortho to the electron-withdrawing pyrazole ring, placing them downfield. |

| ~7.75 | Doublet | 2H | Bromophenyl-H (ortho to N) | These protons are part of an AA'BB' system. They are ortho to the pyrazole nitrogen and meta to the bromine, leading to a downfield shift. Similar bromophenyl protons in a pyrazole system appear in this region[2]. |

| ~7.65 | Doublet | 2H | Bromophenyl-H (meta to N) | These protons are meta to the pyrazole nitrogen and ortho to the bromine. They complete the AA'BB' pattern of the bromophenyl ring. |

| ~7.5 | Multiplet | 3H | Phenyl-H (meta, para) | These protons on the C3-phenyl ring are in a more typical aromatic region, experiencing less influence from the pyrazole ring compared to the ortho protons. |

| ~7.3 | Singlet | 1H | Pyrazole-H (C4-H) | The lone proton on the pyrazole ring is expected to be a sharp singlet. In related pyrazole structures, this proton typically appears between 6.0 and 7.5 ppm[2]. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~162 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range. |

| ~152 | C3 (Pyrazole) | This carbon is attached to a phenyl group and is part of the heterocyclic aromatic system. |

| ~145 | C5 (Pyrazole) | This carbon is attached to the carboxylic acid and is also part of the pyrazole ring. |

| ~139 | C (ipso, N-Bromophenyl) | The carbon atom of the bromophenyl ring directly attached to the pyrazole nitrogen. |

| ~133 | C (ipso, C-Phenyl) | The carbon atom of the phenyl ring directly attached to the pyrazole ring. |

| ~132 | CH (Bromophenyl) | Aromatic CH carbons of the bromophenyl ring. In a related structure, these carbons appear at 131.6 ppm[1]. |

| ~129 | CH (Phenyl) | Aromatic CH carbons of the phenyl ring. |

| ~126 | CH (Phenyl) | Aromatic CH carbons of the phenyl ring. |

| ~125 | CH (Bromophenyl) | Aromatic CH carbons of the bromophenyl ring. |

| ~122 | C-Br (Bromophenyl) | The carbon bearing the bromine atom is shifted slightly upfield due to the heavy atom effect. |

| ~110 | C4-H (Pyrazole) | The CH carbon of the pyrazole ring, typically appearing in the 105-115 ppm range for similar structures[2]. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The vibrational frequencies of specific bonds provide a quick and reliable confirmation of the molecule's key chemical features.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer[3]. It often obscures C-H stretching signals. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Conjugation with the pyrazole ring may shift this slightly lower than a typical aliphatic acid. Similar conjugated systems show this band around 1660-1766 cm⁻¹[1]. |

| ~1600, ~1480 | C=C stretch | Aromatic Rings | Multiple sharp bands in this region confirm the presence of the aromatic phenyl and pyrazole rings. |

| ~1550 | C=N stretch | Pyrazole Ring | The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring contributes to the aromatic fingerprint. |

| ~1100-1250 | C-O stretch | Carboxylic Acid | Strong band associated with the carbon-oxygen single bond of the acid group. |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted ring | A strong band in this region is indicative of the para-substitution pattern on the bromophenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation patterns. For this molecule, Electrospray Ionization (ESI) would be an effective soft ionization technique.

Molecular Formula: C₁₆H₁₁BrN₂O₂ Monoisotopic Mass: 341.9998 Da

Predicted Mass Spectrum Data

The most critical feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by 2 mass units.

| Predicted m/z | Adduct / Ion | Source |

| 342.0009 / 344.0009 | [M]⁻ | PubChem[4] |

| 343.0077 / 345.0077 | [M+H]⁺ | PubChem[4] |

| 364.9896 / 366.9896 | [M+Na]⁺ | PubChem[4] |

Plausible Fragmentation Pathway

A primary fragmentation event in ESI-MS is often the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH group (45 Da). Subsequent fragmentations could involve cleavages of the phenyl rings.

Figure 2: A simplified potential fragmentation pathway for the target molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is paramount.

Workflow for Spectroscopic Analysis

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Introduction: A Compound of Therapeutic Promise

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The subject of this guide, while not extensively studied for its specific mechanism of action, is structurally analogous to a number of compounds known to possess potent anti-inflammatory and analgesic effects.[5] This guide will, therefore, present a detailed, evidence-based hypothesis for the primary mechanism of action of this compound, focusing on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). Furthermore, we will provide a comprehensive suite of experimental protocols to enable researchers to rigorously test this hypothesis.

Postulated Core Mechanism of Action: Selective COX-2 Inhibition

The primary proposed mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is predicated on the well-established pharmacology of numerous pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[5][6] The structural features of this compound, particularly the diarylheterocycle arrangement, are consistent with the structure-activity relationships of known selective COX-2 inhibitors.[7][8]

The Role of Cyclooxygenase in Inflammation

Cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[9][10][11] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme.[12][13] Its expression is upregulated at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[12][13] These prostaglandins mediate the classic signs of inflammation: pain, swelling, redness, and heat.

By selectively inhibiting COX-2, this compound is predicted to reduce the synthesis of these pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.[14]

Molecular Signaling Pathways

The Prostaglandin Synthesis Pathway

The inhibition of COX-2 by this compound would directly interrupt the prostaglandin synthesis pathway. This would lead to a decrease in the production of key inflammatory mediators such as prostaglandin E2 (PGE2), which is a potent vasodilator, pyrogen, and sensitizer of nociceptors.

Caption: Indirect attenuation of the pro-inflammatory NF-κB signaling cascade.

Experimental Validation of the Mechanism of Action

To substantiate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

In Vitro Experimental Workflow

Caption: A logical workflow for in vitro validation of COX-2 inhibition.

This assay directly measures the inhibitory activity of the compound on purified COX-1 and COX-2 enzymes. [15][16][17] Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) [18]* this compound

-

Celecoxib (positive control for selective COX-2 inhibition)

-

Indomethacin (positive control for non-selective COX inhibition)

-

DMSO (vehicle)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound and the control compounds in DMSO.

-

Perform serial dilutions of the compounds to create a range of concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound dilutions, controls, or vehicle to the wells and incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a short period (e.g., 2 minutes).

-

Stop the reaction and measure the product formation (e.g., PGG2, often measured via a colorimetric or fluorometric probe) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Analysis: The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | ~50 | ~0.05 | >100 |

| Indomethacin (Reference) | ~0.1 | ~1.5 | ~0.07 |

In Vivo Experimental Workflow

Caption: Sequential workflow for in vivo validation of anti-inflammatory and analgesic effects.

This is a classic and well-validated model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound. [3][19] Objective: To evaluate the ability of this compound to reduce acute inflammation in an animal model.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

1% (w/v) carrageenan solution in sterile saline

-

This compound

-

Celecoxib or Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plebysmometer or digital calipers

Procedure:

-

Acclimatize the animals for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of the test compound.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a set time (e.g., 60 minutes for oral administration), measure the initial paw volume of the right hind paw of each rat.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | Experimental Value | 0 |

| Test Compound | Dose 1 | Experimental Value | Calculated Value |

| Test Compound | Dose 2 | Experimental Value | Calculated Value |

| Test Compound | Dose 3 | Experimental Value | Calculated Value |

| Celecoxib (Reference) | 10 | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of this compound. Based on extensive evidence from the broader class of pyrazole derivatives, selective COX-2 inhibition is proposed as the core mechanism. The provided experimental protocols offer a clear roadmap for researchers to validate this hypothesis, from in vitro enzyme inhibition assays to in vivo models of inflammation and pain. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a novel anti-inflammatory and analgesic agent. Future research should also explore its pharmacokinetic and pharmacodynamic profiles, as well as its potential for other therapeutic applications, given the diverse biological activities of the pyrazole scaffold.

References

- In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC. (2016, January 22). PubMed Central.

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.).

- So, S. S. (2023). Celecoxib. In StatPearls.

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.

- Prostaglandin - Wikipedia. (n.d.).

- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu

- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (n.d.). PubMed Central.

- The NF-kB Signaling Pathway. (n.d.).

- Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024, June 6). Pharmacia.

- NF-κB - Wikipedia. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- the development of cox-1 and cox-2 inhibitors: a review. (2022, March 4).